Buprenorphine N-oxide

Pharmaceutical Quality Control Analytical Method Validation Bioanalytical Chemistry

This oxidative degradation impurity reference standard (CII) delivers the exact N-oxide molecular identity required for ANDA submissions and ICH-compliant QC. It cannot be substituted with buprenorphine base (MW 467.64), norbuprenorphine, or 6-O-desmethylbuprenorphine due to distinct LC-MS/MS MRM transitions, chromatographic retention, and a +16 Da mass shift. Essential for method validation (AMV), forensic urine drug testing compliance monitoring, and stability-indicating impurity profiling. Supplied with comprehensive CoA including NMR and MS characterization data for regulatory submissions to FDA and EMA.

Molecular Formula C29H41NO5
Molecular Weight 483.6 g/mol
CAS No. 112242-17-8
Cat. No. B3364230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuprenorphine N-oxide
CAS112242-17-8
Molecular FormulaC29H41NO5
Molecular Weight483.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C)(C1CC23CCC1(C4C25CC[N+](C3CC6=C5C(=C(C=C6)O)O4)(CC7CC7)[O-])OC)O
InChIInChI=1S/C29H41NO5/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,34-5)24-28(27)12-13-30(33,16-17-6-7-17)21(27)14-18-8-9-19(31)23(35-24)22(18)28/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3/t20-,21-,24-,26?,27-,28+,29-,30+/m1/s1
InChIKeyUHSWHHMBOWNLKN-OJHOSZFKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buprenorphine N-Oxide (CAS 112242-17-8): Analytical Reference Standard and Oxidative Metabolite for Pharmaceutical Quality Control


Buprenorphine N-oxide (CAS 112242-17-8) is an N-oxide derivative of the opioid partial agonist buprenorphine, formed through oxidation of the tertiary amine functionality in the parent molecule . With a molecular formula of C29H41NO5 and molecular weight of 483.64 g/mol, this compound exists as a yellow solid with a melting point of 206–209°C . It is primarily utilized as an impurity reference standard in pharmaceutical quality control and analytical method development, and is also recognized as a minor oxidative metabolite of buprenorphine detected in human urine . The compound is supplied as a controlled substance (CII) requiring -20°C storage conditions [1].

Why Buprenorphine N-Oxide Reference Standard Cannot Be Substituted with Other Buprenorphine-Related Compounds in Analytical Workflows


Buprenorphine N-oxide cannot be substituted with structurally similar buprenorphine-related compounds—including buprenorphine base (CAS 52485-79-7), norbuprenorphine (CAS 78715-23-8), or 6-O-desmethylbuprenorphine (CAS 130668-48-3)—in analytical method development and quality control applications because each compound possesses distinct chromatographic retention behavior, mass spectrometric fragmentation patterns, and regulatory significance . The N-oxide functional group introduces a unique oxidation state at the tertiary amine position, conferring a molecular weight increase of 16 g/mol relative to buprenorphine base (467.64 g/mol) and altering its physicochemical properties, including solubility in chloroform and methanol . In LC-MS/MS workflows, this structural difference translates to distinct multiple reaction monitoring (MRM) transitions that are not interchangeable with those of the parent drug or other metabolites such as norbuprenorphine [1]. Furthermore, regulatory submissions to agencies including the FDA and EMA require impurity profiling with compound-specific reference standards that match the exact molecular identity of each impurity specified in pharmacopoeial monographs or ANDA documentation [2].

Buprenorphine N-Oxide Quantitative Differentiation Evidence: Analytical Performance and Metabolic Profiling Data


Buprenorphine N-Oxide as a Validated Analytical Reference Standard: Quantitative LC-MS/MS Performance Data

In a fully validated LC-MS/MS method for simultaneous quantification of buprenorphine and its metabolites in human plasma and breastmilk, buprenorphine N-oxide was included as a target analyte alongside naloxone-N-oxide, demonstrating method suitability for regulatory bioanalysis. The assay achieved a lower limit of quantification (LLOQ) of 0.1–2 μg/L across analytes, with upper limits of linearity ranging from 20–100 μg/L. Bias and imprecision remained <±16% for all analytes including the N-oxide species. Matrix effects ranged from −57.9% to +11.2% in plasma and −84.6% to +29.3% in breastmilk. All analytes demonstrated stability within ±20% change from baseline under multiple stress conditions including 24 hours at room temperature, 72 hours at 4°C, three freeze-thaw cycles at −20°C, and 72 hours in the autosampler at 4°C [1]. This comprehensive validation establishes buprenorphine N-oxide as a quantifiable marker in complex biological matrices, directly supporting its utility in pharmacokinetic studies and therapeutic drug monitoring applications where alternative buprenorphine metabolites such as norbuprenorphine or buprenorphine-glucuronide are also measured .

Pharmaceutical Quality Control Analytical Method Validation Bioanalytical Chemistry

Buprenorphine N-Oxide Urinary Excretion Profile: Quantitative Differentiation from Parent Compound

Following buprenorphine administration, buprenorphine N-oxide is detected as a urinary metabolite, with reported concentrations representing 0.2% to 2% of the administered dose in human urine . Critically, the elimination kinetics of buprenorphine N-oxide differ from those of the parent drug: elimination of buprenorphine N-oxide has been shown to be slower than that of buprenorphine in humans . This differential elimination profile means that the N-oxide metabolite may persist in urine beyond the detection window of buprenorphine itself, providing extended monitoring capability for compliance testing and toxicological screening. The compound is described as "the major component in human urine" among the N-oxide species analyzed, though norbuprenorphine remains the predominant overall metabolite . This quantitative excretion range (0.2–2%) establishes a measurable and distinct metabolic fate relative to the parent drug's primary N-dealkylation pathway to norbuprenorphine, which accounts for a substantially larger fraction of the dose [1].

Clinical Toxicology Urine Drug Testing Metabolic Profiling

Buprenorphine N-Oxide Pharmacological Differentiation: Reduced Intrinsic Activity at Mu-Opioid Receptors

Buprenorphine N-oxide interacts with opioid receptors, primarily the mu-opioid receptor (MOR), but exhibits reduced intrinsic activity compared to the parent compound buprenorphine [1]. This pharmacological differentiation stems from the presence of the N-oxide functional group, which alters receptor binding kinetics and downstream signaling efficacy . The compound has been investigated as a potential prodrug of buprenorphine, with claims of improved bioavailability relative to the parent compound in certain formulations . However, peer-reviewed quantitative receptor binding data (e.g., Ki values, EC50 comparisons) directly comparing buprenorphine N-oxide to buprenorphine or norbuprenorphine are not publicly available in the identified literature. Preclinical studies are ongoing, with research progress described as demonstrating "promising results" in chronic pain management and opioid use disorder models, though specific quantitative efficacy data remain unpublished [2].

Opioid Pharmacology Receptor Binding Drug Discovery

Validated Application Scenarios for Buprenorphine N-Oxide Reference Standard in Pharmaceutical and Clinical Research


Pharmaceutical Quality Control: Impurity Profiling for ANDA Submissions

Buprenorphine N-oxide reference standard is essential for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) for generic buprenorphine products. As an oxidative degradation impurity, this compound must be monitored and controlled during commercial production of buprenorphine active pharmaceutical ingredient (API) and finished dosage forms to comply with ICH, FDA, and EMA regulatory requirements . The reference standard is supplied with comprehensive characterization data including NMR, MS, and full Certificates of Analysis, enabling laboratories to establish impurity limits and demonstrate analytical method specificity for this particular N-oxide species, which cannot be substituted with other buprenorphine-related impurities due to its distinct molecular identity and regulatory significance . ISO 17034-certified reference materials for buprenorphine N-oxide provide traceability and uniformity essential for regulatory submissions [5].

Bioanalytical Method Development: LC-MS/MS Assay Validation for Pharmacokinetic Studies

Buprenorphine N-oxide serves as a critical analyte in fully validated LC-MS/MS methods designed for simultaneous quantification of buprenorphine, naloxone, and their phase I and II metabolites in biological matrices including human plasma and breastmilk. In the validated method reported by Swortwood et al. (2016), buprenorphine N-oxide was included alongside six other analytes, with method performance demonstrating LLOQ values of 0.1–2 μg/L, bias and imprecision <±16%, and analyte stability within ±20% change under multiple stress conditions including 24 hours at room temperature, 72 hours at 4°C, three freeze-thaw cycles at −20°C, and 72 hours in the autosampler at 4°C . Procurement of authenticated buprenorphine N-oxide reference standard is required for laboratories seeking to implement this validated methodology or develop similar multi-analyte LC-MS/MS assays for therapeutic drug monitoring, clinical pharmacokinetic studies, or research investigating buprenorphine disposition during pregnancy and lactation.

Clinical Toxicology: Urine Drug Testing and Compliance Monitoring

Buprenorphine N-oxide reference standard is necessary for clinical and forensic toxicology laboratories conducting urine drug testing for buprenorphine compliance monitoring or detection of illicit use. The N-oxide metabolite represents 0.2% to 2% of the administered dose in human urine and exhibits slower elimination kinetics compared to the parent drug buprenorphine, potentially extending the detection window in urine specimens . Detection of buprenorphine N-oxide in urine provides confirmatory evidence of actual drug ingestion (as opposed to specimen tampering via direct addition of buprenorphine to urine), since the N-oxide is an oxidative metabolite formed in vivo and is not present at significant levels in pharmaceutical formulations . For toxicology laboratories implementing LC-MS/MS panels that include buprenorphine N-oxide alongside norbuprenorphine and parent buprenorphine, procurement of authenticated reference material for this specific N-oxide species ensures accurate identification and quantification in accordance with forensic standards.

Drug Discovery: Prodrug Development and Structure-Activity Relationship Studies

Buprenorphine N-oxide has been described as a prodrug of buprenorphine with claims of improved bioavailability in certain formulations, making it a compound of interest for academic and industrial researchers investigating novel opioid delivery systems or modified-release formulations . The N-oxide derivative exhibits reduced intrinsic activity at mu-opioid receptors compared to the parent buprenorphine, providing a structural template for exploring how N-oxidation modulates receptor binding and downstream signaling . Although peer-reviewed quantitative pharmacological comparisons are limited, ongoing preclinical studies are evaluating buprenorphine N-oxide in models of chronic pain management and opioid use disorder [5]. Procurement of high-purity buprenorphine N-oxide enables researchers to conduct comparative in vitro pharmacological profiling, metabolic stability assays, and formulation studies to systematically characterize the effects of N-oxidation on buprenorphine's pharmacokinetic and pharmacodynamic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Buprenorphine N-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.